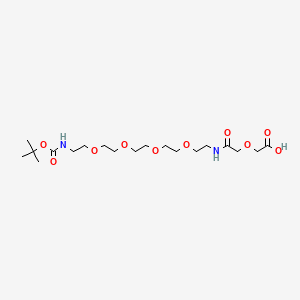
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a piperidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed fluorinated pyridine ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. The molecular targets and pathways involved in its biological applications are still under investigation but may include interactions with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, but without the fluorine and piperidine substituents.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Contains a similar fluorinated ring and piperidine moiety but differs in the heterocyclic structure.
Uniqueness
(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to its specific combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .
Eigenschaften
Molekularformel |
C10H14BFN2O2 |
|---|---|
Molekulargewicht |
224.04 g/mol |
IUPAC-Name |
(4-fluoro-6-piperidin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-5-10(7-1-3-13-4-2-7)14-6-8(9)11(15)16/h5-7,13,15-16H,1-4H2 |
InChI-Schlüssel |
KTHXFPMFYVLNIK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1F)C2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


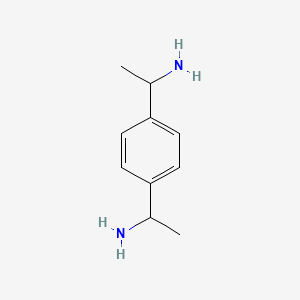

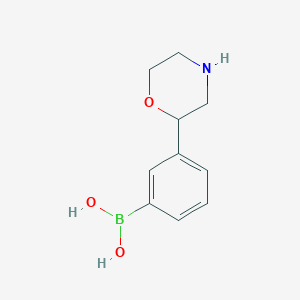

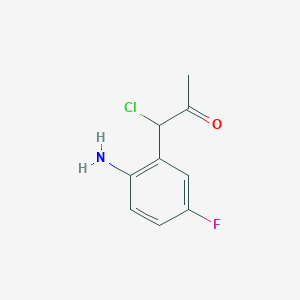

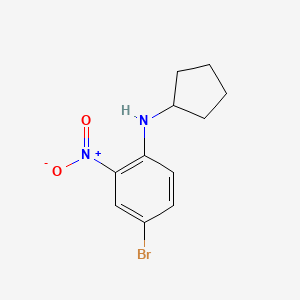

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)

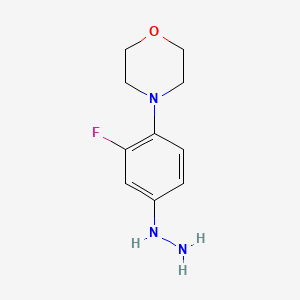
![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)
